molecular formula C16H17N5O2 B2996369 2,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide CAS No. 2034570-12-0

2,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

Cat. No.: B2996369
CAS No.: 2034570-12-0
M. Wt: 311.345
InChI Key: MWVOXTLHRCABPM-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a complex organic compound featuring multiple functional groups, including a furan ring, a pyrazole ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and furan rings. One common approach is to first synthesize the pyrazole derivative and then introduce the furan ring through a series of reactions involving condensation and cyclization processes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions would be crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.

  • Reduction: : The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: : The amide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid derivatives.

  • Reduction: : Pyrazoline derivatives.

  • Substitution: : Amide derivatives with various substituents.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may exhibit biological activity, making it useful in drug discovery.

  • Medicine: : Potential therapeutic applications, such as antileishmanial and antimalarial activities, have been explored.

  • Industry: : It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features Similar compounds include other pyrazole and furan derivatives, which may have different substituents or ring structures

List of Similar Compounds

  • Pyrazole derivatives

  • Furan derivatives

  • Amide derivatives

  • Other heterocyclic compounds

Properties

IUPAC Name

2,5-dimethyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-10-6-13(11(2)23-10)16(22)19-8-14-15(18-5-4-17-14)12-7-20-21(3)9-12/h4-7,9H,8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVOXTLHRCABPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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